
cis-(2-Aminocyclopropyl)methanol hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Cyclopropyl Derivatives : cis-(2-Aminocyclopropyl)methanol hcl has been utilized in the synthesis of cyclopropyl derivatives of methionine, showcasing its versatility in creating N-protected forms of amino acids through advanced synthetic routes (Burgess & Ke, 1996).
- Carbocyclic Nucleoside Analogues : The compound served as a precursor in the synthesis of novel classes of carbocyclic nucleoside analogues, demonstrating its importance in developing potential therapeutic agents (Csuk & Scholz, 1994).
- Enantiomer Separation : Research on the separation and identification of enantiomers of racemic cis- and trans-2-aminocyclohexane-1-methanol derivatives has highlighted the compound's significance in chiral chemistry, contributing to the development of enantiomerically pure substances (Péter et al., 1998).
- Mechanism Studies : Studies on the gas-phase thermal decomposition of cis-2-methylcyclopropane methanol have provided insights into the reaction mechanisms and kinetics of cyclopropyl methanols, enhancing our understanding of their stability and reactivity under thermal conditions (Nisar, Ali, & Awan, 2008).
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit the enzyme lysine-specific demethylase 1 (lsd1) . LSD1 is a member of the amine oxidase family and plays a crucial role in various physiological processes, including cell proliferation and differentiation .
Mode of Action
It’s worth noting that lsd1 inhibitors often work by irreversibly binding to the enzyme’s cofactor, flavin adenine dinucleotide (fad), thereby inhibiting the enzyme’s activity .
Biochemical Pathways
Lsd1 is known to demethylate histone 3 at lysine 4 (h3k4) and lysine 9 (h3k9), as well as non-histone substrates such as p53, e2f1, and stat3 . This suggests that the compound could potentially influence these pathways.
Result of Action
Inhibition of lsd1 has been associated with changes in gene expression and cellular differentiation .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for cis-(2-Aminocyclopropyl)methanol hcl involves the reaction of cyclopropanecarboxaldehyde with hydroxylamine hydrochloride to form cis-(2-Aminocyclopropyl)carboxaldehyde, which is then reduced with sodium borohydride to form cis-(2-Aminocyclopropyl)methanol. The final step involves the addition of hydrochloric acid to the product to form the hydrochloride salt.", "Starting Materials": [ "Cyclopropanecarboxaldehyde", "Hydroxylamine hydrochloride", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclopropanecarboxaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to form cis-(2-Aminocyclopropyl)carboxaldehyde.", "Step 2: The cis-(2-Aminocyclopropyl)carboxaldehyde is then reduced with sodium borohydride in methanol to form cis-(2-Aminocyclopropyl)methanol.", "Step 3: The final step involves the addition of hydrochloric acid to the product to form the hydrochloride salt of cis-(2-Aminocyclopropyl)methanol." ] } | |
CAS-Nummer |
1374009-31-0 |
Molekularformel |
C4H10ClNO |
Molekulargewicht |
123.58 g/mol |
IUPAC-Name |
[(1S,2R)-2-aminocyclopropyl]methanol;hydrochloride |
InChI |
InChI=1S/C4H9NO.ClH/c5-4-1-3(4)2-6;/h3-4,6H,1-2,5H2;1H/t3-,4-;/m1./s1 |
InChI-Schlüssel |
RJOHVWOEIOVUMN-VKKIDBQXSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H]1N)CO.Cl |
SMILES |
C1C(C1N)CO.Cl |
Kanonische SMILES |
C1C(C1N)CO.Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


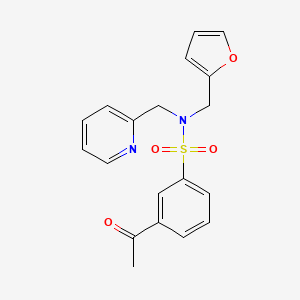
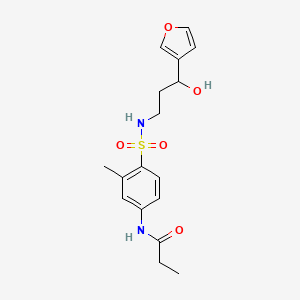

![[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)phenyl ether](/img/structure/B2915880.png)

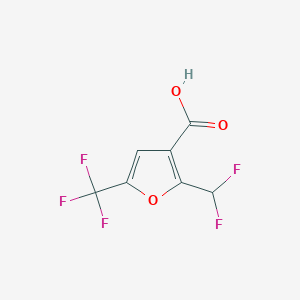

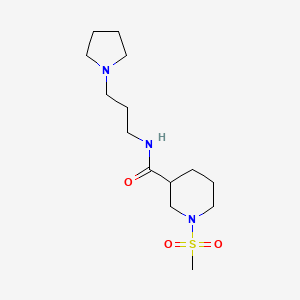

![7-(4-(2-ethylbutanoyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2915888.png)
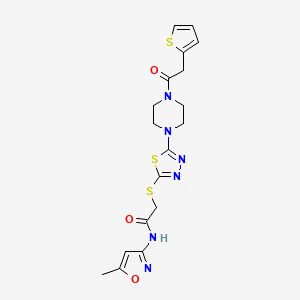

![(E)-methyl 2-(5,7-dimethyl-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2915894.png)

